molecular formula C25H31N3O4S B2845498 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline CAS No. 887212-86-4

3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline

Cat. No.: B2845498
CAS No.: 887212-86-4
M. Wt: 469.6
InChI Key: DTATUEFDBHWISO-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with various functional groups that contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.

    Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using sulfonyl chlorides in the presence of a base like pyridine.

    Piperazine Substitution: The piperazine ring can be introduced through nucleophilic substitution reactions using piperazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 8-hydroxyquinoline share the quinoline core but differ in their substituents.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides share the sulfonyl group but differ in their overall structure.

    Piperazine Derivatives: Compounds like 1-ethylpiperazine and 1-methylpiperazine share the piperazine ring but differ in their substituents.

Uniqueness

What sets 3-(3,4-dimethylbenzenesulfonyl)-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline apart is its combination of functional groups, which confer unique chemical properties and potential applications. The presence of the sulfonyl group, piperazine ring, and dimethoxy groups on the quinoline core makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-4-(4-ethylpiperazin-1-yl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4S/c1-6-27-9-11-28(12-10-27)25-20-14-22(31-4)23(32-5)15-21(20)26-16-24(25)33(29,30)19-8-7-17(2)18(3)13-19/h7-8,13-16H,6,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTATUEFDBHWISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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